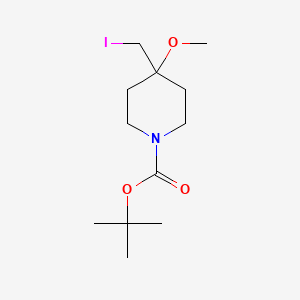

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

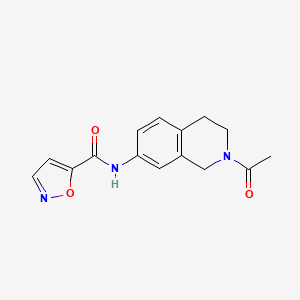

“tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate” is a chemical compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group and methoxy group are common substituents in organic chemistry, often used to modify the physical, chemical, or biological properties of a molecule .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, NMR, and LCMS . These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis

The chemical reactivity of a compound depends on its structure. For example, the iodomethyl group might be reactive towards nucleophilic substitution reactions . The specific reactions that “tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate” undergoes would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, melting point, and solubility, can be predicted based on its structure . For example, the tert-butyl group is known to increase the lipophilicity of a compound, which could affect its solubility in different solvents .Scientific Research Applications

Chemical Properties

“tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C₁₁H₂₀INO₂ . It has a molecular weight of 325.19 g/mol and a boiling point of 336.6 °C (760 mm Hg) . This compound is typically stored in a refrigerator .

Use in Polymer Research

This compound has been used in the preparation of low-dielectric polyimide films. These films are of great significance in the field of the microelectronics industry . The introduction of tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of polyimide, resulting in a low dielectric constant .

Use in Microelectronics Industry

Low-dielectric materials have attracted much interest in the microelectronics industry. Polyimide (PI) films, which can be constructed using “tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate”, are considered as one of the most promising candidates for the next generation of dielectrics due to their excellent thermal, mechanical, and dielectric properties . They have been applied in insulation layers, buffer coatings, and passivation layers in the microelectronics industry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and the biological system . Without more specific information, it’s difficult to predict the mechanism of action of “tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate”.

Safety and Hazards

Future Directions

The future research directions for a compound like “tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate” could include exploring its potential applications in pharmaceuticals or materials science, studying its reactivity to develop new synthetic methods, or investigating its biological activity .

properties

IUPAC Name |

tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUPYLIWCQMFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)

![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)

![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)

![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)